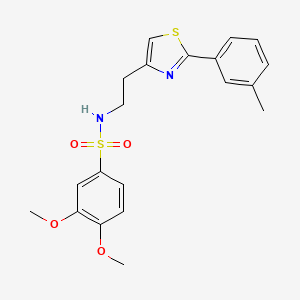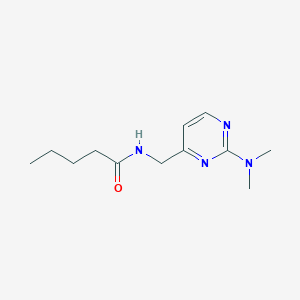![molecular formula C14H14N6OS B2993364 5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 478064-07-2](/img/structure/B2993364.png)
5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a compound featuring a thiazolone core, known for its versatile biological activity and synthetic utility. This compound is often studied for its pharmacological potential and unique chemical properties, making it a subject of significant interest in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a suitable thiazole derivative with a dimethylamino group and a phenyl group. One approach involves:
Preparation of the Thiazolone Core: : Starting from a 2-aminothiazole, react it with a chloroketone to form the thiazolone ring.
Introduction of the Triazole Group: : The incorporation of the triazole moiety can be achieved by reacting the thiazolone intermediate with an azide compound under cyclization conditions.
Formation of the Dimethylaminomethylidene Group: : This can be introduced by reacting the intermediate with dimethylformamide and a suitable base to form the final product.
Industrial Production Methods
In an industrial setting, this synthesis is often carried out in larger reactors with optimized conditions to enhance yield and purity. The choice of solvents, catalysts, and temperatures is tailored to ensure efficient production. Industrial methods may employ continuous flow techniques to streamline the synthesis and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming sulfoxide or sulfone derivatives under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of this compound may target the imino group, leading to the corresponding amine.
Substitution: : The phenyl group and the triazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Reagents like sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles such as halides, amines, or electrophiles like alkylating agents.
Major Products
The major products of these reactions vary depending on the conditions but can include oxidized thiazolone derivatives, reduced imino forms, and substituted triazole or phenyl groups.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex molecules, particularly heterocyclic compounds.
Biology
It is explored for its biological activity, potentially exhibiting antimicrobial, antifungal, and anticancer properties. Studies often investigate its interaction with various biological targets.
Medicine
The compound is investigated for its therapeutic potential, especially in the design of new drugs targeting specific pathways in diseases such as cancer and infections.
Industry
In the chemical industry, it can be used as an intermediate for synthesizing agrochemicals, dyes, and other fine chemicals.
Mécanisme D'action
This compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The exact mechanism can vary but often involves binding to active sites or modulating biochemical pathways, leading to changes in cellular functions or inhibition of pathogenic organisms.
Comparaison Avec Des Composés Similaires
When compared to other thiazolone derivatives, 5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one stands out due to the presence of both a triazole and a dimethylaminomethylidene group. These functional groups confer unique properties such as enhanced binding affinity and specificity for certain biological targets.
Similar Compounds
Thiazolone Derivatives: : Compounds like 2-phenyl-4H-1,2,4-triazole-3-thione.
Triazole Compounds: : Compounds like 1,2,4-triazole-3-thione.
Phenyl and Dimethylaminomethylidene Groups: : Compounds that feature similar structural motifs but lack the full combination of functionalities present in this compound.
In sum, this unique blend of chemical features makes this compound a compound of great interest in various scientific and industrial fields.
Propriétés
IUPAC Name |
(2Z,5Z)-5-(dimethylaminomethylidene)-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-18(2)8-12-13(21)20(11-6-4-3-5-7-11)14(22-12)17-19-9-15-16-10-19/h3-10H,1-2H3/b12-8-,17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYFRJGMAXOPDA-IAOACWBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(/C(=N/N2C=NN=C2)/S1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2993282.png)


![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)





![(E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2993302.png)
![13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2993304.png)
